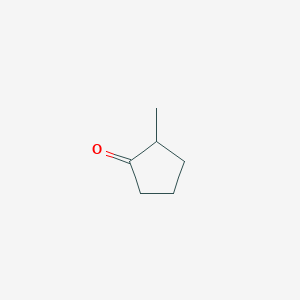

2-甲基环戊酮

描述

Synthesis Analysis

The synthesis of compounds related to 2-methylcyclopentanone has been explored through various methods. For instance, a novel approach to produce biomass-derived gasoline involves the hydrolysis of 2,5-dimethylfuran to produce 2,5-hexanedione, followed by base-catalyzed intramolecular aldol condensation to form 3-methylcyclopent-2-enone, which can be hydrogenated to give methylcyclopentane . Additionally, the Mannich reaction has been employed to synthesize related compounds such as 5-(dimethylaminomethyl)cyclopentanone-2-acetic acid hydrochloride, which can be further processed to yield antitumor and antimicrobial substances . These studies demonstrate the versatility of synthetic approaches to access derivatives of 2-methylcyclopentanone.

Molecular Structure Analysis

The molecular structure of 2-methylcyclopentanone has been investigated, particularly in the context of its rotational spectrum. The rotational spectra of 2-methylcyclopentanone in the ground and several vibrationally excited states have been observed, revealing a twisted ring conformation with the methyl group in the equatorial position . This structural information is crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

2-Methylcyclopentanone and its derivatives undergo various chemical reactions. Photolysis of 2-methylcyclopentanone results in products like ethylene, propene, and carbon monoxide, suggesting a mechanism involving decomposition through a triplet state . Acid-induced ring opening of α-(bis(methylthio)methylene)alkyl cyclopropyl ketones leads to substituted cyclopentanone derivatives, showcasing the reactivity of the cyclopentanone ring . These reactions highlight the potential of 2-methylcyclopentanone as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylcyclopentanone derivatives have been evaluated in various studies. For example, the synthesis of exo-methylene cyclopentanone tetracyclic diterpenoids and their evaluation as antitumor agents demonstrate the biological relevance of these compounds . The photolysis study provides data on the quantum yields of different photolytic products, which is important for understanding the compound's behavior under light exposure . These properties are essential for the potential application of 2-methylcyclopentanone derivatives in medicinal chemistry and as functional materials.

科学研究应用

内生真菌研究中的环戊酮衍生物

内生真菌,如有丝分裂的Dothideomycete sp. LRUB20,产生包括2-甲基环戊酮衍生物在内的天然产物。这些化合物表现出抗分枝杆菌活性,并正在探索其在有机合成中的潜力 (Chomcheon et al., 2006)。

化学合成与催化

2-甲基环戊酮是二甲基己二酸酯在CeO2上环戊酮化反应中的副产物。这个过程在化学催化中具有重要意义,展示了在特定条件下各种化合物的转化 (Nagashima et al., 2006)。

在茉莉酸及其衍生物中的作用

茉莉酸及其衍生物,这些是脂质衍生的环戊酮化合物,因其在植物发育和防御中的作用而备受关注。这些化合物的合成和生物活性正在被广泛研究 (Ghasemi Pirbalouti et al., 2014)。

光电子圆二色性研究

使用光电子圆二色性(PECD)研究类似3-甲基环戊酮的化合物,可以洞察其构象和结构变化。这对于手性分子系统的表征至关重要 (Turchini et al., 2013)。

激光质谱

2-甲基环戊酮已在双光子圆二色性实验中得到广泛研究,这些研究为分子离子的圆二色性提供了新的见解。这项研究对激光质谱领域至关重要 (Logé & Boesl, 2012)。

衍生物的抗菌活性

已合成并测试了3-甲基环戊酮的衍生物的抗菌活性。对这些化合物的探索有助于新抗生素的开发 (Tonari & Sameshima, 2000)。

抗肿瘤性质

内含2-甲基环戊酮结构的外亚甲基环戊酮四环二萜类二萜化合物显示出显著的抗肿瘤活性。这项研究对于开发新的癌症治疗方法至关重要 (Li et al., 2011)。

安全和危害

2-Methylcyclopentanone is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be used only with adequate ventilation . In case of contact with skin or eyes, rinse immediately with plenty of water .

作用机制

Target of Action

2-Methylcyclopentanone is a chemical compound with the molecular formula C6H10O . .

Pharmacokinetics

Its physical properties such as boiling point (413 k ) and density (0.917 g/mL at 25 °C ) can influence its pharmacokinetic behavior.

Action Environment

The action, efficacy, and stability of 2-Methylcyclopentanone can be influenced by various environmental factors. For instance, temperature can affect the compound’s state and reactivity. Its boiling point is 413 K , indicating that it is a liquid at room temperature and could potentially evaporate at higher temperatures.

属性

IUPAC Name |

2-methylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXLDMFVRPABBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862554 | |

| Record name | Cyclopentanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1120-72-5, 28631-88-1 | |

| Record name | 2-Methylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentan-1-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOPENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTH47R9TXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-methylcyclopentanone?

A1: 2-Methylcyclopentanone has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.

Q2: What spectroscopic data is available for 2-methylcyclopentanone?

A2: Researchers have utilized microwave Fourier transform spectroscopy to analyze the rotational spectra of 2-methylcyclopentanone, revealing information about its conformational dynamics and internal rotation barrier. []

Q3: What are the applications of 2-methylcyclopentanone in material science?

A3: 2-Methylcyclopentanone is a component of some photoresist compositions. These compositions exhibit improved resistance to post-exposure delay, a crucial factor in microfabrication processes. []

Q4: Can 2-methylcyclopentanone be used in Baeyer-Villiger oxidations?

A4: While not a catalyst itself, 2-methylcyclopentanone serves as a substrate in Baeyer-Villiger oxidations catalyzed by oxo-rhenium complexes. These reactions, using aqueous hydrogen peroxide as the oxidant, convert 2-methylcyclopentanone into the corresponding lactone. []

Q5: How do ultrasound and microwave irradiation affect the catalytic oxidation of 2-methylcyclopentanone?

A5: Research shows that utilizing a sulfonated Schiff base dimethyltin(IV) coordination polymer as a catalyst, under either ultrasound or microwave irradiation, enhances the Baeyer-Villiger oxidation of 2-methylcyclopentanone to its corresponding lactone, achieving high conversion rates in solvent-free conditions. []

Q6: Have computational methods been used to study 2-methylcyclopentanone?

A6: Yes, computational studies employing density functional theory (DFT) have been instrumental in understanding the energetic properties of 2-methylcyclopentanone and its derivatives. These studies provide insights into their enthalpy of formation and the impact of substituents. []

Q7: How does the position of a methyl group affect the reactivity of cyclopentanone in Michael additions?

A7: Research shows that the position of the methyl group in 2-methylcyclopentanone significantly influences the diastereoselectivity of Michael addition reactions with methyl vinyl ketone when using chiral imines as reactants. []

Q8: What is the impact of a methyl group on the enthalpy of formation compared to a methoxy group in indanone derivatives?

A8: Studies comparing methyl- and methoxy-substituted indanones reveal that the presence of a methoxy group leads to a more pronounced decrease in the gas-phase enthalpy of formation (around 153 kJ·mol−1) compared to a methyl group (approximately 35 kJ·mol−1). []

Q9: Are there strategies to improve the stability of compounds related to 2-methylcyclopentanone?

A9: While specific formulation strategies for 2-methylcyclopentanone are not detailed in the provided papers, researchers have explored methods to enhance the stability of similar compounds. For instance, crystallization-induced dynamic resolution (CIDR) using specific chiral auxiliaries has demonstrated effectiveness in deracemizing related ketones and aldehydes, potentially leading to improved stability. []

Q10: How is 2-methylcyclopentanone typically identified and quantified?

A10: Gas chromatography-mass spectrometry (GC-MS) is a common technique employed to identify and quantify 2-methylcyclopentanone in complex mixtures, such as plant extracts or reaction products. [, ]

Q11: What other analytical techniques are relevant to 2-methylcyclopentanone research?

A11: Beyond GC-MS, researchers utilize a range of analytical methods to study 2-methylcyclopentanone and related compounds. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 15N NMR provide valuable structural information and insights into the conformational properties of these molecules. [, ]

- Infrared (IR) spectroscopy: IR spectroscopy is helpful in identifying functional groups and studying vibrational modes. []

Q12: Are there any known environmental concerns associated with 2-methylcyclopentanone?

A12: While the provided research does not directly address the environmental impact of 2-methylcyclopentanone, its presence in insect pheromones suggests potential ecological interactions. [] Further research is needed to assess its biodegradability and potential effects on ecosystems.

Q13: What are some significant research milestones related to 2-methylcyclopentanone?

A13: Research on 2-methylcyclopentanone has contributed to broader advancements in organic chemistry and related fields. Key milestones include:

- Understanding conformational dynamics: Microwave spectroscopy studies provided crucial insights into the internal rotation barrier of 2-methylcyclopentanone, enhancing our knowledge of its conformational preferences. []

- Developing asymmetric synthesis routes: The utilization of chiral imines in Michael additions has opened avenues for the enantioselective synthesis of compounds related to 2-methylcyclopentanone, crucial for pharmaceutical and natural product synthesis. []

- Exploring catalytic applications: Research on the catalytic Baeyer-Villiger oxidation of 2-methylcyclopentanone using oxo-rhenium complexes and other catalysts has advanced our understanding of selective oxidation reactions. [, ]

Q14: How does 2-methylcyclopentanone research bridge different scientific disciplines?

A14: The study of 2-methylcyclopentanone exemplifies cross-disciplinary research:

- Chemistry and Biology: Its presence in insect pheromones highlights the interplay between chemical signaling and biological function in ecological systems. []

- Chemistry and Materials Science: Its use in photoresist compositions demonstrates the application of synthetic organic chemistry in developing advanced materials for microfabrication. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)

![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)

![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)